(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate
Overview
Description
(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate is a chemical compound with the molecular formula C21H13ClO5 and a molecular weight of 380.7779 This compound is known for its unique structure, which combines a benzo[c]chromen-3-yl moiety with a 4-chlorophenoxyacetate group
Preparation Methods
The synthesis of (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-oxobenzo[c]chromen-3-yl with 2-(4-chlorophenoxy)acetic acid under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the ester bond. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Its derivatives have been evaluated for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. For example, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, such as anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
6H-Benzo[c]chromen-6-one derivatives: These compounds share a similar core structure and have been studied for their potential as phosphodiesterase inhibitors.
Thiophene derivatives: These heterocyclic compounds also exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5/c22-13-5-7-14(8-6-13)25-12-20(23)26-15-9-10-17-16-3-1-2-4-18(16)21(24)27-19(17)11-15/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDAQLGAGCABQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360804 | |
Record name | (6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5360-03-2 | |
Record name | (6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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